BENGHE Foundational & Exploratory

Check Availability & Pricing

what is the mechanism of action of AZ-23

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZ-23
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An In-Depth Technical Guide on the Core Mechanism of Action of AZ-23
(Capivasertib/AZD5363)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-23, also known as Capivasertib or AZD5363, is a potent, orally bioavailable, and selective
small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B)[1][2][3]. It targets
all three isoforms of AKT (AKT1, AKT2, and AKT3), a critical node in the phosphatidylinositol-3-
kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway[1][2][4]. This
pathway is one of the most frequently dysregulated signaling networks in human cancers,
playing a central role in cell proliferation, survival, growth, and metabolism[1][2][5]. The
development of AZ-23 is predicated on the therapeutic rationale that inhibiting a key
downstream effector like AKT can effectively counter the oncogenic signals driven by upstream
alterations, such as mutations in PIK3CA or the loss of the tumor suppressor PTEN[6][7][8].

Core Mechanism of Action

AZ-23 functions as an ATP-competitive inhibitor of AKT kinases[7]. The binding of AZ-23 to the
ATP-binding pocket of the AKT isoforms prevents the phosphorylation and subsequent
activation of AKT[2]. This blockade of AKT activity leads to the inhibition of downstream
signaling cascades that are crucial for tumor cell survival and proliferation[2][5]. By disrupting
this pathway, AZ-23 can induce apoptosis (programmed cell death) and reduce cancer cell
viability[2].
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Signaling Pathway and Experimental Workflow
Visualizations

The following diagrams illustrate the mechanism of action of AZ-23 within the PI3K/AKT
signaling pathway and a typical experimental workflow for its characterization.
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Caption: PISBK/AKT/mTOR signaling pathway showing inhibition of AKT by AZ-23.
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Caption: Experimental workflow for Western Blot analysis of AKT pathway modulation.

Quantitative Data

The inhibitory activity of AZ-23 has been quantified in various assays, demonstrating its
potency at both the enzymatic and cellular levels.

Target/Assay ICso0 Value Cell Line/System Reference(s)
Enzymatic Activity

AKT1 3nM Cell-free assay [6]

AKT2 8 nM (7 nM) Cell-free assay [6][9][10]
AKT3 8 nM (7 nM) Cell-free assay [61[9][10]
ROCK2 56 nM Cell-free assay [6]

Cellular Activity

Inhibition of AKT

Substrate ] ]
) ~0.3-0.8 uM Various cell lines [6][8]

Phosphorylation (e.qg.,
GSK3pB)
Inhibition of Cell In 41 of 182 tumor cell

S <3 uM . [6][8]
Proliferation lines
Inhibition of Cell In 25 of 182 tumor cell

o <1pM _ [8]
Proliferation lines
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Table 2: Key Clinical Trial Results for AZ-23
(Capivasertib)

Result (AZ-
Trial Combinatio L Primary 23 Arm vs. Reference(s
Indication .
(Phase) n Therapy Endpoint Placebo )
Arm)
Metastatic
Triple- ) 5.9 months
_ Progression-
PAKT (Phase ) Negative ) vs. 4.2
Paclitaxel Free Survival [11]
1)} Breast months (HR
(PFS)
Cancer 0.75)
(TNBC)
19.1 months
Overall vs. 12.6
. [11]
Survival (OS)  months (HR
0.64)
ER+/HER2- ) 10.3 months
Progression-
FAKTION Advanced ) vs. 4.8
Fulvestrant Free Survival [12]
(Phase 11) Breast months (HR
(PFS)
Cancer 0.57)
26.0 months
Overall vs. 20.0
: [12]
Survival (OS)  months (HR
0.59)
Chemotherap ) )
Meta- Solid Tumors  Progression-
) y or ) HR 0.75
Analysis (4 (T Free Survival [13][14]
Hormonal ) (p=0.002)
RCTs) population) (PFS)
Therapy
Overall HR 0.61
. [13][14]
Survival (OS)  (p=0.0001)

HR: Hazard Ratio; ITT: Intent-to-Treat
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Experimental Protocols

The mechanism of action of AZ-23 has been elucidated through a series of standardized in

vitro and in vivo experiments.

In Vitro Kinase Assay (Caliper Off-Chip Mobility Shift
Assay)

This assay is designed to directly measure the inhibitory effect of AZ-23 on the enzymatic
activity of purified AKT isoforms.

o Objective: To determine the ICso value of AZ-23 against AKT1, AKT2, and AKTS3.
o Methodology:

Active recombinant AKT1, AKT2, or AKT3 enzymes are incubated with a 5-FAM-labeled
peptide substrate and ATP at their respective Km concentrations|[6].

o

o The reaction mixture includes a buffer containing MgClz, DTT, HEPES, and Brij-35[9].
o Increasing concentrations of AZ-23 are added to the reaction wells.

o The reactions are incubated at room temperature for a defined period (e.g., 1 hour) and
then stopped by the addition of a stop buffer containing EDTA][6].

o The reaction products (phosphorylated peptide) are separated from the substrate (non-
phosphorylated peptide) by electrophoresis using a Caliper LabChip instrument.

o The amount of phosphorylated product is quantified by laser-induced fluorescence.

o 1Cso values are calculated by fitting the dose-response data to a standard four-parameter
logistic curve[6][9].

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of AZ-23 to inhibit AKT signaling within a cellular context by
measuring the phosphorylation status of its downstream substrates.
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e Objective: To measure the inhibition of phosphorylation of AKT substrates like PRAS40,
GSK3[, and S6 in cancer cells.

e Methodology:

o Cancer cell lines (e.g., BT474c, LNCaP) are seeded in multi-well plates and allowed to
adhere overnight[6][9].

o Cells are then treated with a range of AZ-23 concentrations (e.g., 0.03 uM to 10 pM) for a
specified duration (e.g., 2 to 24 hours)[1][9].

o Following treatment, cells are lysed in a buffer containing protease and phosphatase
inhibitors to preserve protein phosphorylation states.

o Total protein concentration is determined using a BCA or Bradford assay.

o Equal amounts of protein from each sample are separated by SDS-PAGE and transferred
to a PVDF or nitrocellulose membrane.

o The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary
antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-GSK3[ Ser9, p-
PRAS40 Thr246) and total protein counterparts.

o The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o The signal is detected using an enhanced chemiluminescence (ECL) substrate and
imaged. Band intensities are quantified to determine the extent of phosphorylation
inhibition[6].

Cell Proliferation Assay (MTS or Sytox Green)
These assays measure the effect of AZ-23 on the viability and proliferation of cancer cell lines.
e Objective: To determine the anti-proliferative potency of AZ-23.

e Methodology (MTS Assay):
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[e]

Cells are seeded in 96-well plates and incubated overnight[6].

o

Cells are exposed to a serial dilution of AZ-23 for 72 hours[6].

[¢]

CellTiter 96 AQueous One Solution Reagent (MTS) is added to each well.

After incubation, the absorbance at 490 nm is measured, which is directly proportional to

[¢]

the number of living cells[6].

o Methodology (Sytox Green Assay):
o This method measures cytotoxicity by quantifying dead cells.

o After treatment as above, Sytox Green nucleic acid dye, which only enters cells with
compromised membranes, is added[6].

o The number of dead (green fluorescent) cells is detected using a cytometer like the
Acumen Explorer[1][6].

o Subsequently, cells are permeabilized with saponin to stain all nuclei, allowing for a total
cell count and calculation of the cytotoxic percentage[6].

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of AZ-23 in a physiological setting.
o Objective: To assess the dose-dependent inhibition of tumor growth by AZ-23.
e Methodology:

o Human tumor cells (e.g., BT474c, U87-MG) are implanted subcutaneously into
immunocompromised mice (e.g., nude or SCID mice)[6].

o Once tumors reach a specified volume, mice are randomized into control and treatment
groups.

o AZ-23 is administered orally (p.o.) at various doses and schedules (e.g., 100-300 mg/kg,
twice daily)[6][8].
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o Tumor volume and body weight are measured regularly.

o At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g.,
Western blot for p-AKT substrates) to confirm target engagement[6][8].

Biomarkers of Sensitivity and Resistance

The efficacy of AZ-23 is significantly influenced by the genetic background of the tumor.

» Predictive Biomarkers for Sensitivity: Tumors with activating mutations in the PI3K/AKT
pathway, such as PIK3CA or AKT1 mutations, or loss/inactivation of the tumor suppressor
PTEN, show increased sensitivity to AZ-23[6][7][8]. These genetic alterations lead to a
dependence on AKT signaling for survival, rendering the cells vulnerable to its inhibition.

e Mechanisms of Resistance: Resistance to AZ-23 has been associated with mutations in the
RAS pathway (KRAS, NRAS, HRAS)[6][8][15]. RAS mutations can activate parallel signaling
pathways (e.g., the MAPK pathway), bypassing the need for AKT signaling and thus limiting
the drug's efficacy|[6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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